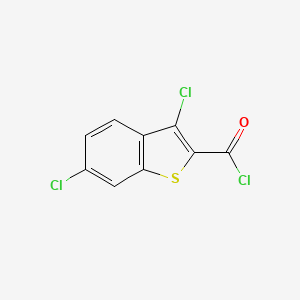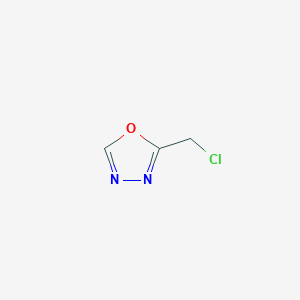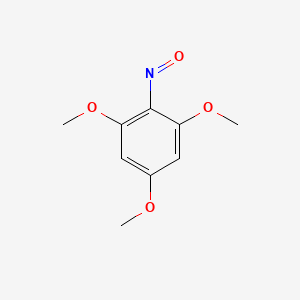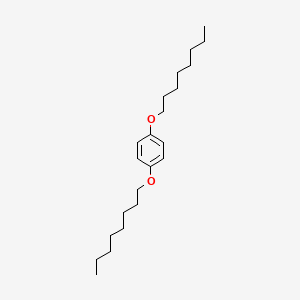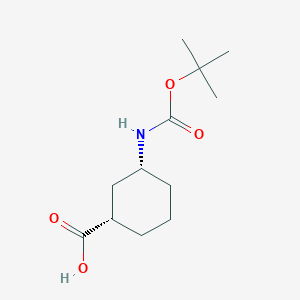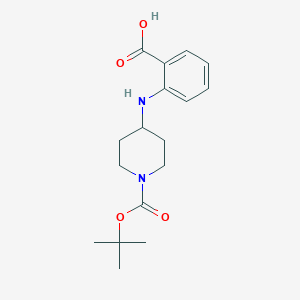
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H13NO3S . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . The compound also contains a methoxyphenyl group and a carboxylate group .Chemical Reactions Analysis
Thiophene derivatives like “this compound” can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Applications De Recherche Scientifique
Anti-Proliferative Activity in Tumor Cells
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate and its derivatives have shown pronounced anti-proliferative activity in specific tumor cells. A study by Thomas et al. (2017) found that certain derivatives of this compound, particularly those with a hexyl to nonyl alkyl chain at C-5, exhibited significant anti-proliferative activity in the mid-nanomolar range against various tumor cell types like T-lymphoma CEM and Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7. These compounds were notably selective, showing 500- to 1000-fold tumor cell selectivity and were cytotoxic rather than cytostatic (Thomas et al., 2017).
Cyclization Mechanism Insights
The reactivity of Methyl 3-amino-2-thiophene carboxylate with orthoesters, primary amines, hydrazine, and phenylhydrazine has been studied, revealing insights into the cyclization mechanism. This research, conducted by Hajjem et al. (2010), showed the formation of [3,2-d]4(3H)thieno-pyrimidinones, providing valuable information for the elucidation of the reaction mechanism and the relative activities of the ester and imidate groups (Hajjem et al., 2010).
Relationship with Tumor Cell Selectivity
Another study by Thomas et al. (2014) explored the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. They found that methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate and its derivatives displayed selective inhibition of the proliferation of several tumor cell lines, including human T-lymphoma/leukemia cells and prostate, renal, central nervous system, and liver tumor cell types. This study provided insights into how molecular modifications can preserve or enhance antiproliferative potency and selectivity (Thomas et al., 2014).
Synthesis and Cytotoxicity Studies
Research on the synthesis of novel thiophene and benzothiophene derivatives, including studies on this compound, has been conducted with a focus on their potential anti-proliferative activity. Mohareb et al. (2016) synthesized and evaluated a series of these derivatives as anti-cancer agents, identifying compounds with significant activity against various tumor cell lines (Mohareb et al., 2016).
Antimicrobial Activity
A study by Puthran et al. (2019) focused on synthesizing novel Schiff bases using derivatives of this compound. They found that certain compounds displayed significant antimicrobial activity, indicating potential applications in this field (Puthran et al., 2019).
Crystal Structure Analysis
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was studied to understand its molecular structure. This research by Vasu et al. (2004) revealed that the structure consists of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds, which could be relevant for understanding the structural aspects of this compound (Vasu et al., 2004).
Safety and Hazards
Orientations Futures
The future directions for “Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. They could also be studied for their potential applications in medicinal chemistry and material science .
Mécanisme D'action
Mode of Action
It’s known that thiophene derivatives can undergo various chemical reactions, which may contribute to their biological activity .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways of microorganisms .
Result of Action
Thiophene derivatives have been reported to exhibit antimicrobial activity, suggesting that they may exert their effects by inhibiting the growth of microorganisms .
Analyse Biochimique
Biochemical Properties
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate signaling pathways, affecting cellular responses. Additionally, the compound may bind to specific receptors, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the MAPK pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, the compound can alter cell function, potentially leading to therapeutic effects in diseases such as cancer and inflammatory disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them. For instance, the compound may inhibit certain kinases, preventing the phosphorylation of target proteins and thereby altering cellular signaling . Additionally, it can interact with DNA-binding proteins, influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and therapeutic effects. Additionally, the compound may affect metabolic flux, altering the levels of specific metabolites and influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters, facilitating its uptake into cells . Once inside the cells, it may bind to proteins, influencing its localization and accumulation. Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Propriétés
IUPAC Name |
methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)11-7-10(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUIWNUZMRQRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374900 | |
| Record name | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37572-23-9 | |
| Record name | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37572-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





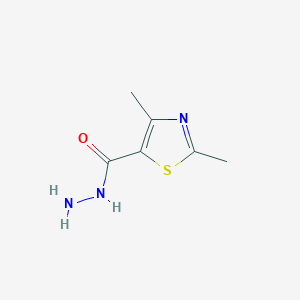

![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)
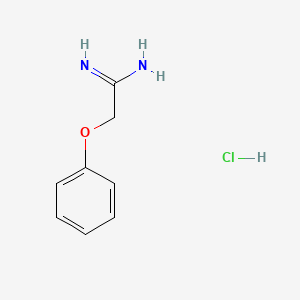
![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)
